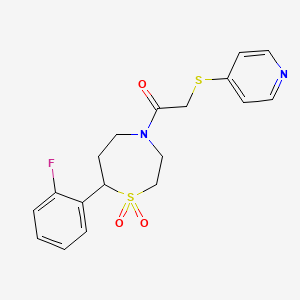

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Description

This compound features a 1,4-thiazepan ring system substituted with a 2-fluorophenyl group and a sulfone moiety (1,1-dioxido). The ethanone side chain is modified with a pyridin-4-ylthio group, which introduces sulfur-based electron withdrawal and aromatic interactions. Its molecular formula is C₁₈H₁₉FN₂O₃S (MW: 362.4 g/mol).

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-26(17,23)24)18(22)13-25-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTHTNQMAXGRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Heterocyclic Ring Modifications

1,4-Thiazepan vs. Thiazole/Triazole Systems

- Thiazepan Derivatives: The 1,4-thiazepan ring in the target compound (with sulfone) contrasts with thiazole or triazole cores in analogs. For instance, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the thiazepan with a triazole ring. Triazoles are known for metabolic stability but may lack the conformational flexibility of thiazepans, which could influence binding pocket accessibility .

- Pyridine-Thiazole Hybrids: Compounds like (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone () utilize thiazole rings, which are associated with kinase inhibition (e.g., c-Met, CDK1). The thiazepan-sulfone system in the target compound may offer improved solubility or reduced off-target effects compared to rigid thiazoles .

Substituent Effects: Fluorophenyl and Pyridylthio Groups

- 2-Fluorophenyl Group: This substituent is conserved in analogs like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone () and 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (). Fluorine enhances lipophilicity and metabolic stability by resisting oxidative degradation, a critical feature for bioavailability .

- Pyridin-4-ylthio vs. Pyridin-3-yl: A related compound, 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (), substitutes the sulfur-linked pyridin-4-yl with a pyridin-3-yl group. The 4-position sulfur may enhance π-stacking interactions or hydrogen bonding compared to the 3-position .

Sulfone Functionality

The 1,1-dioxido (sulfone) group in the thiazepan ring is critical for electronic and steric effects. Analog 899733-82-5 () incorporates a sulfone in a benzo[e]thiadiazin system, suggesting sulfones are prioritized for their electron-withdrawing properties, which can stabilize charge interactions in enzyme active sites. Sulfones also improve oxidative stability compared to sulfides .

Molecular Weight and Complexity

The target compound’s moderate molecular weight (362.4) balances complexity and drug-likeness, adhering to Lipinski’s rules better than heavier analogs like 899733-82-5 (371.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.